Propyl 3-hydroxypropanoate, also known as propyl 3-hydroxypropionate, is an ester formed by the condensation of 3-hydroxypropanoic acid and propanol. It serves as a valuable intermediate in organic synthesis, particularly in producing polymers and other valuable compounds. While not found naturally, its significance lies in its role as a precursor to industrially relevant molecules. Notably, it serves as an intermediate in the synthesis of 1,3-propanediol [].
Propyl 3-hydroxypropanoate can be synthesized from renewable resources, particularly through microbial fermentation processes that utilize glycerol or glucose as substrates. It is classified under the category of carboxylic acid esters, specifically as a hydroxy acid derivative.
The synthesis of propyl 3-hydroxypropanoate can be achieved through several methods, primarily focusing on biological and chemical pathways.
Propyl 3-hydroxypropanoate has a molecular formula of CHO.
Propyl 3-hydroxypropanoate participates in various chemical reactions:
The mechanism of action for propyl 3-hydroxypropanoate primarily involves its role as a monomer in polymerization processes:
Propyl 3-hydroxypropanoate has several scientific applications:
3-Hydroxypropionic acid (3-HP) serves as the essential precursor for propyl 3-hydroxypropanoate biosynthesis. Microbial production leverages engineered pathways in diverse hosts:
β-Alanine Pathway: Converts L-aspartate to 3-HP via decarboxylation, transamination, and reduction. Aspergillus niger engineered with Tribolium castaneum aspartate decarboxylase and E. coli 3-hydroxypropionate dehydrogenase (HPDH) yielded 36.0 g/L from corn stover hydrolysate [2] [4].
Host Performance: Acid-tolerant hosts like A. niger enable low-pH fermentation (pH < 3), reducing downstream costs. Corynebacterium glutamicum produced 62.6 g/L 3-HP from glucose via glycerol intermediate, showcasing flux control advantages [9]. Fatty acid substrates in E. coli achieved 52 g/L 3-HP at 1.56 g/g yield through acetyl-CoA overflow [10].
Table 1: Microbial 3-HP Production Performance
Host Organism | Pathway | Substrate | Titer (g/L) | Yield (g/g) | Reference |
---|---|---|---|---|---|
Klebsiella pneumoniae | Glycerol (PduP) | Glycerol | 83.8 | 0.47 | [9] |
Aspergillus niger | β-Alanine | Corn stover | 36.0 | 0.48 C-mol | [2] |
Escherichia coli | Malonyl-CoA | Glucose | 7.37 | 0.12 | [6] |
Escherichia coli | Fatty acids | Waste oil | 52.0 | 1.56 | [10] |
Propyl 3-hydroxypropanoate synthesis requires esterification of 3-HP with propanol, mediated by enzymatic catalysis:
Lipase-Catalyzed Transesterification: Immobilized Candida antarctica lipase B (CALB) facilitates ester bonds between 3-HP carboxyl groups and propanol. Solvent systems (e.g., ionic liquids) enhance yield (>90%) by suppressing water-dependent hydrolysis [9]. Thermomyces lanuginosus lipase achieves 78% conversion under anhydrous conditions, but requires 3-HP purification due to byproduct inhibition [6].
Acyltransferase-Mediated Synthesis: In vivo esterification exploits alcohol acyltransferases (AATs) in yeast. Saccharomyces cerevisiae expressing Fragaria × ananassa AAT converts intracellular 3-HP and propanol to the ester. Co-localization of 3-HP synthesis and AAT enzymes in membrane compartments boosts yield by substrate channeling [6].
Co-Substrate Engineering: Propanol supply is optimized via engineered propanol pathways. E. coli with Clostridium acetobutylicum alcohol dehydrogenase converts glucose-derived propionaldehyde to propanol, enabling one-pot 3-HP ester synthesis [9].
Table 2: Enzymatic Efficiency in 3-HP Esterification
Enzyme | Source | Reaction Conditions | Conversion Rate | Limitations |
---|---|---|---|---|
Lipase B | Candida antarctica | Non-aqueous, 50°C | >90% | Requires purified 3-HP |
Alcohol Acyltransferase | Fragaria × ananassa | In vivo, pH 5.0 | 65–70% | Cytosolic pH sensitivity |
Carboxylic Acid Reductase | Mycobacterium marinum | ATP/NADPH-dependent | 40–45% | Cofactor regeneration |
Flux distribution analysis identifies bottlenecks in 3-HP and propyl ester synthesis:
¹³C-Metabolic Flux Analysis (¹³C-MFA): In A. niger, isotopic tracing revealed glycolytic flux competition between citrate and 3-HP synthesis. Pyruvate carboxylase (PYC) overexpression redirected 83% of pyruvate to oxaloacetate, boosting 3-HP yield from 0.09 to 0.22 C-mol/C-mol glucose [2].
Malonyl-CoA Node Constraints: ACC catalyzes the rate-limiting step in MCR pathways. In yeast, flux toward malonyl-CoA was 12× lower than acetyl-CoA formation. In silico flux balance analysis (FBA) predicted a 4.2-fold increase achievable by deregulating ACC (Ser659Ala/Ser1157Ala mutations) and downregulating fatty acid synthases [6] [7].
Byproduct Channeling: In glycerol pathways, 3-HPA accumulation inhibits growth. Flux partitioning analysis in Lactobacillus reuteri showed 70% carbon loss to 1,3-propanediol. Deletion of pduW (phosphotransacylase) blocked competing flux, increasing 3-HP:1,3-PDO ratio from 0.3 to 2.1 [9].
Dynamic genetic circuits enhance pathway efficiency and resource allocation:
Malonyl-CoA Biosensors: Bacillus subtilis FapR repressor-based sensors enable high-throughput screening. In E. coli, FapR-regulated promoters linked to GFP expression isolated mutants with 3.5× higher malonyl-CoA flux, increasing 3-HP titer by 120% [1] [6].
Dynamic Carbon Partitioning: Hybrid promoters (e.g., pICL1) decouple growth and production phases in yeast. Glucose depletion-triggered activation of β-alanine pathways reduced acetate formation, improving yield to 13.7 g/L [6]. CRISPRi repression of fabD (malonyl-CoA acyl carrier protein transacylase) during stationary phase increased malonyl-CoA availability by 40% [2].
Cofactor Balancing: NADPH demand in MCR pathways was addressed via synthetic scaffolds. Fusion of C. aurantiacus MCR with Saccharomyces cerevisiae GAPN (NADP⁺-dependent glyceraldehyde-3-phosphate dehydrogenase) co-localized NADPH generation and consumption, reducing NADPH limitation by 60% [6].
Table 3: Genetic Circuits for Pathway Optimization
Circuit Type | Components | Host | Outcome | Reference |
---|---|---|---|---|
Transcription Factor | FapR-PfapO-GFP | E. coli | 120% 3-HP titer increase | [6] |
Promoter Engineering | pICL1-β-alanine genes | S. cerevisiae | 70% higher titer vs. static control | [6] |
CRISPRi Repression | dCas9-fabD sgRNA | A. niger | 40% malonyl-CoA increase | [2] |
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